molecular formula C16H20ClN3O2 B2359953 2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1241527-41-2

2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide

Cat. No. B2359953
CAS RN: 1241527-41-2
M. Wt: 321.81
InChI Key: KRODZNXNBVCHEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, including the formation of the acetamide group, the introduction of the chloro-ethoxyphenyl group, and the attachment of the cyanocyclopentyl group. These steps could involve reactions such as nucleophilic substitution, electrophilic aromatic substitution, and amide bond formation .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The phenyl ring could undergo electrophilic aromatic substitution reactions, and the nitrile group could be reduced to form an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, ability to form hydrogen bonds, and steric bulk could all influence properties like its solubility, melting point, and reactivity .

properties

IUPAC Name

2-(3-chloro-2-ethoxyanilino)-N-(1-cyanocyclopentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-2-22-15-12(17)6-5-7-13(15)19-10-14(21)20-16(11-18)8-3-4-9-16/h5-7,19H,2-4,8-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRODZNXNBVCHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Cl)NCC(=O)NC2(CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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